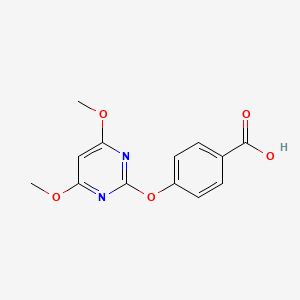

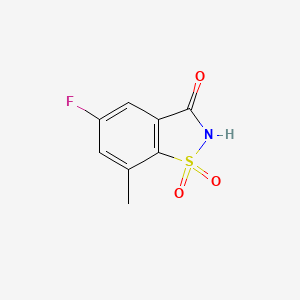

5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a chemical compound with the CAS Number: 1384428-65-2 . It has a molecular weight of 215.2 . It is usually in the form of a powder .

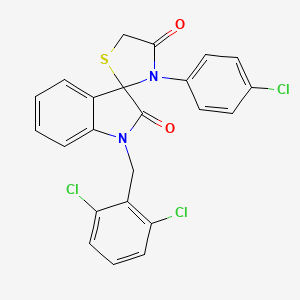

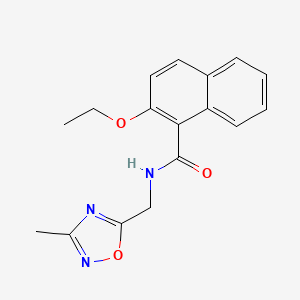

Molecular Structure Analysis

The IUPAC name of this compound is 5-fluoro-7-methyl-1,2-benzisothiazol-3 (2H)-one 1,1-dioxide . The Inchi Code is 1S/C8H6FNO3S/c1-4-2-5 (9)3-6-7 (4)14 (12,13)10-8 (6)11/h2-3H,1H3, (H,10,11) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Antitumor Activity

A series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, including compounds related to 5-Fluoro-7-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione, have been synthesized and studied for their antitumor properties. These fluorinated benzothiazoles have demonstrated potent cytotoxicity in vitro against specific human breast cancer cell lines, while showing inactivity against other cancerous and non-malignant cell lines. This selective cytotoxicity indicates their potential as targeted antitumor agents (Hutchinson et al., 2001).

Bioactivation and Deactivation Pathways

Further research into fluorinated 2-aryl-benzothiazole antitumor molecules, including those similar to 5-Fluoro-7-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione, has revealed insights into their bioactivation by human cytochrome P450 enzymes and deactivation pathways. These studies contribute to understanding the molecular mechanisms underlying the antitumor activities of these compounds and their potential toxicities, which is crucial for their development as therapeutic agents (Wang & Guengerich, 2012).

DNA Damage and Cell Cycle Arrest

The antitumor efficacy of benzothiazole derivatives, closely related to 5-Fluoro-7-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione, has been linked to their ability to induce DNA damage and cell cycle arrest in sensitive cancer cells. This mechanism of action underscores the therapeutic potential of these compounds in targeting cancer cell proliferation and survival pathways (Trapani et al., 2003).

Development as Antitumor Drug Candidates

Investigations into amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which share structural similarities with 5-Fluoro-7-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione, have shown promising preclinical results. These prodrugs demonstrate significant tumor growth inhibition in xenograft models with manageable side effects, highlighting their potential for clinical evaluation as new cancer therapies (Bradshaw et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

5-fluoro-7-methyl-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3S/c1-4-2-5(9)3-6-7(4)14(12,13)10-8(6)11/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVWSACHVSYRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1S(=O)(=O)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2814238.png)

![5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2814244.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide](/img/structure/B2814246.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)

![Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2814254.png)